molecular formula C12H8Cl2N2O5 B3033955 2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 128043-98-1

2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Cat. No. B3033955
CAS RN: 128043-98-1
M. Wt: 331.1 g/mol
InChI Key: OOYXYHJPQAORHT-UHFFFAOYSA-N
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Description

The compound "2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid" is a derivative of imidazolidine, which is a five-membered heterocyclic compound. This particular derivative is characterized by the presence of a dichlorobenzyl group and a trioxo substituent, which suggests potential biological activity. The structure of this compound is related to various synthesized derivatives that have been studied for their pharmacological properties, such as angiotensin converting enzyme (ACE) inhibition and aldose reductase (AR) inhibition .

Synthesis Analysis

The synthesis of related imidazolidine derivatives has been reported in the literature. For example, (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives were prepared using two methods, which involved the introduction of carboxyalkylamino acyl groups into the imidazolidine ring . Another synthesis approach involved the cyclization of N-[5-(4-chlorobenzylidene)-4-oxo-2-imidazolidinyl]glycine in acetic acid anhydride to yield a chlorobenzylidene-substituted imidazolidine dione . These methods highlight the versatility of imidazolidine chemistry in generating compounds with potential therapeutic effects.

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives can be elucidated using various spectroscopic techniques such as mass spectrometry (MS), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). X-ray crystallography can also be used to determine the crystal structure of these compounds, providing detailed information about their three-dimensional conformation . Semiempirical quantum chemistry calculations, such as the PM3 method, can be employed to predict the thermodynamic stability and the direction of cyclization reactions, which is crucial for understanding the reactivity of these molecules .

Chemical Reactions Analysis

The reactivity of imidazolidine derivatives towards nucleophilic attack can be a significant aspect of their chemical behavior. The stability and reactivity of these compounds can be examined to predict their behavior in biological systems or during further chemical modifications . Understanding these reactions is essential for the development of new drugs and for optimizing their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives, such as solubility, melting point, and acidity, can be influenced by the substituents attached to the imidazolidine ring. Analytical techniques like gas chromatography/mass spectrometry (GC/MS) can be used to analyze these compounds and their formulations, as well as to detect and quantify impurities such as chlorinated dibenzo-p-dioxins and dibenzofurans . These properties are important for the formulation of pharmaceuticals and for ensuring their safety and efficacy.

Scientific Research Applications

Selective Aldose Reductase Inhibitors

  • A study by Ishii et al. (1996) showed that a series of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids, closely related to the compound , exhibited strong inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. This finding is significant for the development of treatments for diabetes-related disorders (Ishii et al., 1996).

Structural Analysis and Synthesis

  • Kieć‐Kononowicz and Karolak-Wojciechowska (1995) conducted a study on the synthesis and structural analysis of similar imidazolidine derivatives. This research contributes to the understanding of the chemical properties and potential applications of such compounds (Kieć‐Kononowicz & Karolak-Wojciechowska, 1995).

Pharmacological Properties

  • Ciechanowicz-rutkowska et al. (1995) explored the solution conformations of related diphenylhydantoin derivatives, uncovering different pharmacological activities, such as anticonvulsant and antidepressant properties, which are pertinent to the development of new drugs (Ciechanowicz-rutkowska et al., 1995).

Green Chemistry Synthesis

  • Sonyanaik et al. (2018) demonstrated a "green" and efficient method for synthesizing 2,4,5-trisubstituted imidazole derivatives, to which the compound is structurally related. This research is significant for environmentally friendly chemical synthesis (Sonyanaik et al., 2018).

Anticancer Activity

  • Kaminskyy, Zimenkovsky, and Lesyk (2009) synthesized and evaluated the anticancer activity of similar 2,4-azolidinedione-acetic acids derivatives. This research has implications for the development of new anticancer drugs (Kaminskyy, Zimenkovsky & Lesyk, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

The compound contains a dichlorobenzyl group, which is known to have antiseptic properties . It is thought to denature external proteins and rearrange the tertiary structure proteins .

Mode of Action

The dichlorobenzyl group is thought to interact with its targets by denaturing external proteins and rearranging the tertiary structure proteins . This interaction could potentially lead to the inhibition of the target’s function, thereby exerting its antiseptic effect.

Biochemical Pathways

The dichlorobenzyl group is known to have antiseptic properties , suggesting that it may interfere with the biochemical pathways of bacteria or viruses, leading to their death or inhibition.

Result of Action

Given its potential antiseptic properties , it may lead to the death or inhibition of bacteria or viruses.

properties

IUPAC Name

2-[3-[(3,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O5/c13-7-2-1-6(3-8(7)14)4-15-10(19)11(20)16(12(15)21)5-9(17)18/h1-3H,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYXYHJPQAORHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=O)C(=O)N(C2=O)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155363
Record name 3-[(3,4-Dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

CAS RN

128043-98-1
Record name 3-[(3,4-Dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128043-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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